
3,4-Dimethoxyphenyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxyphenyl formate is an organic compound with the molecular formula C9H10O4. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with methoxy groups and a formate ester group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dimethoxyphenyl formate can be synthesized using veratraldehyde as a starting material. The synthesis involves the following steps:
Oxidation of Veratraldehyde: Veratraldehyde is oxidized using peracetic acid in glacial acetic acid. The reaction mixture is maintained at a temperature of 40-45°C and then left to react for 10 hours.
Hydrolysis: The formate ester obtained from the oxidation step is hydrolyzed by refluxing with potassium hydroxide in aqueous alcohol.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation and hydrolysis reactions, similar to the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethoxyphenyl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Peracetic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Quinones, aldehydes.
Reduction Products: Alcohols, ethers.
Substitution Products: Halogenated compounds, amines, thiols.
Aplicaciones Científicas De Investigación
3,4-Dimethoxyphenyl formate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4-Dimethoxyphenyl formate involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: It can be metabolized by enzymes such as aromatic-amino-acid aminotransferase, leading to the formation of active metabolites.
Molecular Targets: It interacts with proteins and enzymes involved in oxidative stress and inflammation pathways.
Pathways Involved: It affects pathways related to cell signaling, apoptosis, and gene expression.
Comparación Con Compuestos Similares
3,4-Dimethoxyphenyl formate can be compared with other similar compounds:
3,4-Dimethoxyphenol: Both compounds have methoxy groups, but 3,4-Dimethoxyphenol lacks the formate ester group.
3,4-Dimethoxyphenethylamine: This compound has an ethylamine group instead of the formate ester, making it structurally different and leading to different chemical properties.
3,4,5-Trimethoxyphenol: This compound has an additional methoxy group, which can influence its reactivity and applications.
Propiedades
Número CAS |
2033-88-7 |
|---|---|
Fórmula molecular |
C9H10O4 |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
(3,4-dimethoxyphenyl) formate |
InChI |
InChI=1S/C9H10O4/c1-11-8-4-3-7(13-6-10)5-9(8)12-2/h3-6H,1-2H3 |
Clave InChI |
AFELMBLPQGNDIS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)OC=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


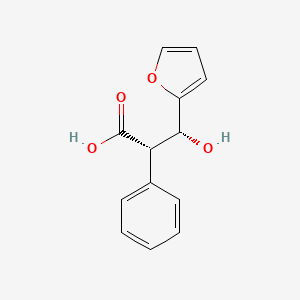

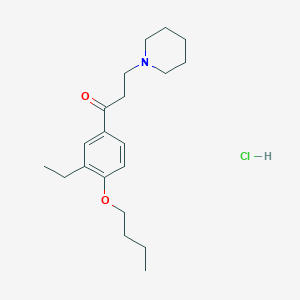
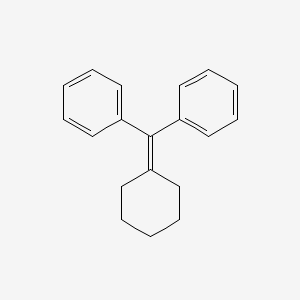

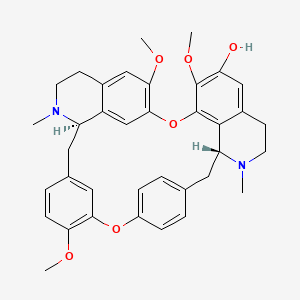
![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-3-fluorobenzamide](/img/structure/B15195623.png)
![2-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B15195625.png)
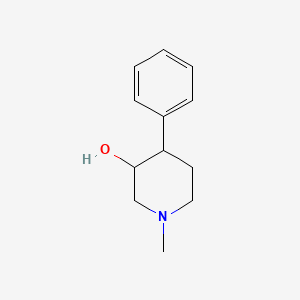
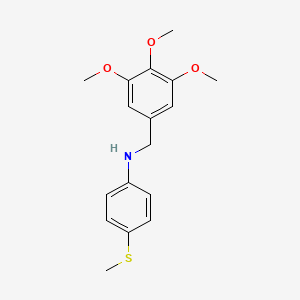


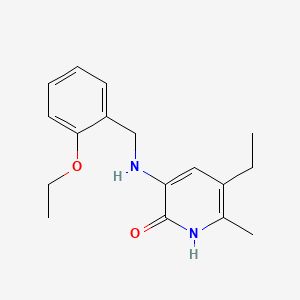
![N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide](/img/structure/B15195671.png)
